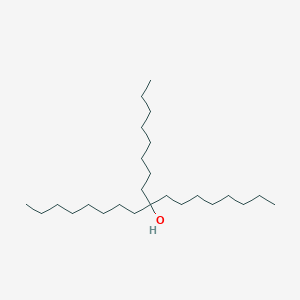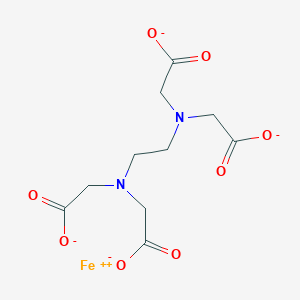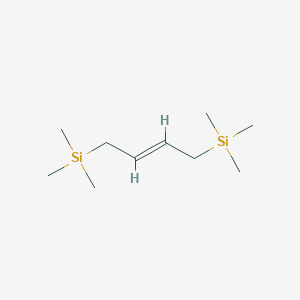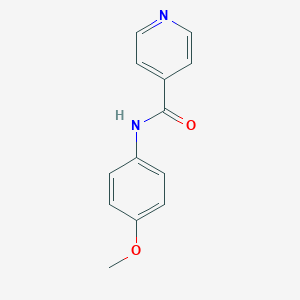
N-(4-methoxyphenyl)isonicotinamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)isonicotinamide, also known as 4-MeONI, is a chemical compound that belongs to the class of isonicotinamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)isonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that it may interact with certain receptors in the body to produce its effects.
Biochemische Und Physiologische Effekte
N-(4-methoxyphenyl)isonicotinamide has been found to produce a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antiviral activity against certain viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxyphenyl)isonicotinamide in lab experiments is its versatility. It can be easily synthesized and has a range of potential applications in various fields of research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)isonicotinamide. One potential area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)isonicotinamide is a chemical compound that has a range of potential applications in the field of medicinal chemistry. Its unique properties make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14621-02-4 |
|---|---|
Produktname |
N-(4-methoxyphenyl)isonicotinamide |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
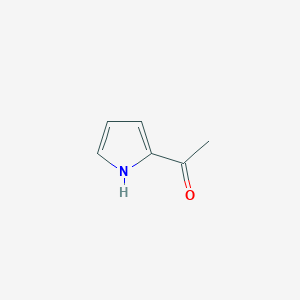
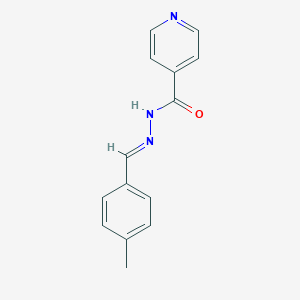
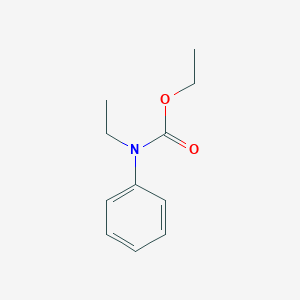
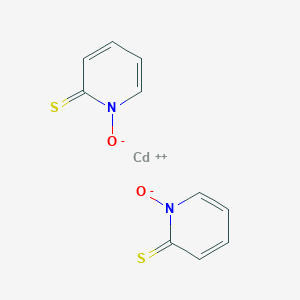
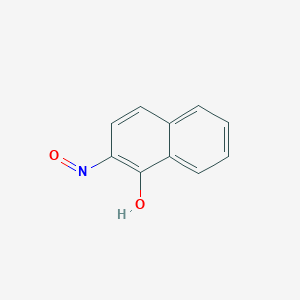
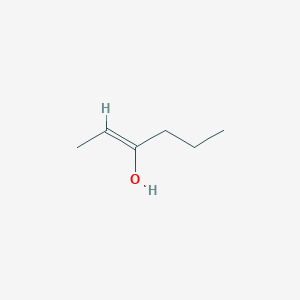
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
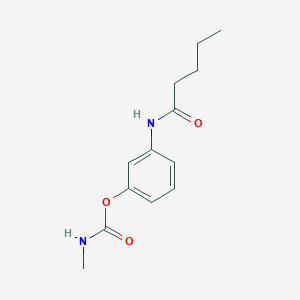
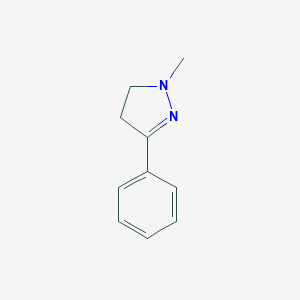
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
